2-(2-Phenylvinyl)pyridine 1-oxide
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Description
“2-(2-Phenylvinyl)pyridine 1-oxide” is a chemical compound with the molecular formula C13H11NO . It is also known by other names such as “2-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate” and "Pyridine, 2-[(1E)-2-phenylethenyl]-, 1-oxide" .
Synthesis Analysis
The synthesis of pyridine N-oxides, which includes “this compound”, can be achieved through the oxidation of pyridine derivatives . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 197.232 Da .Chemical Reactions Analysis
Pyridine N-oxides, including “this compound”, are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules, thereby increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C13H11NO . It has a molecular weight of 197.23 .Mechanism of Action
Future Directions
The future directions of research on “2-(2-Phenylvinyl)pyridine 1-oxide” and other pyridine N-oxides could involve exploring their potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . Such studies could pave the way for the development of new drugs and therapies.
properties
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYKDBFDQXXAM-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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